molecular formula C30H41N7O8S2 B1574248 AZD-9291 dimesylate

AZD-9291 dimesylate

カタログ番号: B1574248
分子量: 691.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD-9291 dimesylate is a potent and selective mutated forms EGFR inhibitor(Exon 19 deletion EGFR IC50=12.92 nM, L858R/T790M EGFR IC50= 11.44 nM, wild type EGFR IC50= 493.8 nM).  Exon 19 deletion EGFR AZD-9291 is a third-generation EGFR inhibitor, showed promise in preclinical studies and provides hope for patients with advanced lung cancers that have become resistant to existing EGFR inhibitors. AZD9291 is highly active in preclinical models and is well tolerated in animal models. It inhibits both activating and resistant EGFR mutations while sparing the normal form of EGFR that is present in normal skin and gut cells, thereby reducing the side effects encountered with currently available medicines.

科学的研究の応用

1. Application in Lung Cancer Treatment

AZD-9291, an irreversible epidermal growth factor receptor kinase inhibitor, has shown efficacy in treating non-small cell lung cancer (NSCLC). A study reported the case of a 68-year-old woman with EGFR T790M mutation in NSCLC, who developed skin necrosis diagnosed as toxic epidermal necrolysis after AZD-9291 ingestion. The treatment with AZD-9291 was effective in regressing the growth of NSCLC, bringing hope to patients with this mutation (Wen Li et al., 2021).

2. Role in Synthesis Optimization

AZD-9291 was the subject of a study focusing on self-optimizing flow reactors in chemical synthesis. The study applied this technique to the final bond-forming step in AZD-9291's synthesis, achieving an 89% yield. This demonstrates the drug's role in advancing synthetic methods and optimization processes in pharmaceutical chemistry (Nicholas Holmes et al., 2016).

3. Application in Targeted Nanocarrier Development

Research on AZD-9291 has extended into the development of targeted nanocarriers for drug delivery, particularly for treating brain metastases from NSCLC. A study developed a targeted co-delivery system utilizing AZD-9291 loaded nanocarriers, which significantly enhanced the drug's penetration through the blood-brain barrier and showed promise in treating NSCLC brain metastases (Xiaoqi Wang et al., 2020).

特性

分子式

C30H41N7O8S2

分子量

691.82

同義語

(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。